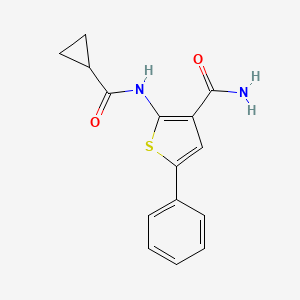

2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with a cyclopropanecarboxamide and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Cyclopropanecarboxamide Group: This step involves the reaction of cyclopropanecarboxylic acid with an amine to form the corresponding amide.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide groups can be reduced to amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium Channel Blockade

The compound has been identified as a selective blocker of voltage-gated sodium channels, specifically Nav1.7 and Nav1.8. These channels are crucial in the transmission of pain signals, making this compound a candidate for pain management therapies.

- Mechanism of Action : The blocking activity against Nav1.7 and Nav1.8 channels is significant as it leads to reduced neuronal excitability and, consequently, pain relief. The selectivity for these channels over Nav1.5 minimizes potential side effects, such as cardiac toxicity, which is often associated with sodium channel blockers .

-

Therapeutic Implications : The compound is being investigated for its efficacy in treating various types of pain, including:

- Acute pain

- Chronic pain

- Neuropathic pain

- Inflammatory pain

- Visceral pain

- Cancer-related pain

The selectivity profile suggests a favorable therapeutic window, potentially reducing the risk of adverse effects compared to non-selective sodium channel blockers .

Antiviral Activity

Recent studies have explored the cyclopropane moiety in the design of inhibitors against viral proteases, particularly SARS-CoV-2. The incorporation of cyclopropane structures has been shown to enhance binding affinity and potency against viral targets.

- Broad-Spectrum Inhibition : Compounds similar to 2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide have demonstrated effectiveness against various coronaviruses by inhibiting the 3CL protease essential for viral replication .

- Structure-Activity Relationship : Research indicates that modifications to the cyclopropane ring can significantly affect the potency of the inhibitors. For example, substituting certain groups can enhance binding interactions with the viral protease active site, thus improving antiviral efficacy .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Cyclopropanecarboxamido)-5-phenylthiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position.

2-(Cyclopropanecarboxamido)-4-phenylthiophene-3-carboxamide: Similar structure but with the phenyl group at a different position.

Uniqueness

2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to its analogs.

Biologische Aktivität

Overview

2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide is an organic compound characterized by its unique thiophene structure, which incorporates a cyclopropanecarboxamide and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The compound's IUPAC name is 2-(cyclopropanecarbonylamino)-5-phenylthiophene-3-carboxamide. Its molecular formula is C15H14N2O2S, and it has a molecular weight of 286.35 g/mol. The structural uniqueness of this compound arises from the specific positioning of its substituents, which can influence its biological activity and chemical reactivity.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways are yet to be fully elucidated through experimental studies.

Antifibrotic Activity

Recent studies have indicated that compounds similar to this compound may act as modulators of the relaxin receptor (RXFP1), which plays a critical role in antifibrotic processes. For instance, a related series of compounds demonstrated significant agonist activity at RXFP1, with one compound showing an effective concentration (EC50) of 0.188 μM for inducing cAMP signaling, indicating strong biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of compounds related to this compound has revealed that modifications in the phenyl group or the amide functionalities can significantly impact their biological potency. For example, variations in substituents on the phenyl ring have been shown to alter the efficacy and potency against specific biological targets .

Case Studies

- Relaxin Receptor Modulation : A study identified small-molecule agonists for RXFP1 with varying degrees of efficacy based on structural modifications. Compounds with a similar backbone to this compound exhibited promising results in enhancing antifibrotic gene expression .

- GSK-3β Inhibition : Research into GSK-3β inhibitors has highlighted the potential of thiophene-based compounds in neuroinflammatory conditions. Although not directly tested on this compound, the findings suggest a broader applicability of thiophene derivatives in targeting critical pathways involved in inflammation and fibrosis .

Comparative Analysis

| Compound Name | EC50 (μM) | Max Response (%) | Biological Activity |

|---|---|---|---|

| Compound A | 0.188 | 95 | Antifibrotic |

| Compound B | 1.88 | 92 | Antifibrotic |

| This compound | TBD | TBD | TBD |

Eigenschaften

IUPAC Name |

2-(cyclopropanecarbonylamino)-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c16-13(18)11-8-12(9-4-2-1-3-5-9)20-15(11)17-14(19)10-6-7-10/h1-5,8,10H,6-7H2,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJWCQYSFTRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.